Cas no 1393717-46-8 (m-Ranolazine)

m-Ranolazine structure
m-Ranolazine structure
商品名:m-Ranolazine
CAS番号:1393717-46-8
MF:C24H33N3O4
メガワット:427.536526441574
CID:4557152

m-Ranolazine 化学的及び物理的性質

名前と識別子

    • m-Ranolazine
    • 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(3-methoxyphenoxy)propyl)-
    • N-(2,6-Dimethylphenyl)-4-(2-hydroxy-3-(3-methoxyphenoxy)propyl)-1-piperazineacetamide
    • インチ: 1S/C24H33N3O4/c1-18-6-4-7-19(2)24(18)25-23(29)16-27-12-10-26(11-13-27)15-20(28)17-31-22-9-5-8-21(14-22)30-3/h4-9,14,20,28H,10-13,15-17H2,1-3H3,(H,25,29)
    • InChIKey: IMZMNTQZVWHTMZ-UHFFFAOYSA-N
    • ほほえんだ: OC(COC1C=CC=C(C=1)OC)CN1CCN(CC(NC2C(C)=CC=CC=2C)=O)CC1

計算された属性

  • せいみつぶんしりょう: 427.24710654 g/mol
  • どういたいしつりょう: 427.24710654 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 31
  • 回転可能化学結合数: 9
  • 複雑さ: 531
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.3
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • ぶんしりょう: 427.5

m-Ranolazine セキュリティ情報

m-Ranolazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
R122565-50mg
m-Ranolazine
1393717-46-8
50mg
$ 1533.00 2023-09-06
TRC
R122565-25mg
m-Ranolazine
1393717-46-8
25mg
$ 793.00 2023-09-06
TRC
R122565-5mg
m-Ranolazine
1393717-46-8
5mg
$ 196.00 2023-09-06

m-Ranolazine 関連文献

m-Ranolazineに関する追加情報

Professional Introduction to m-Ranolazine (CAS No. 1393717-46-8)

m-Ranolazine, with the chemical compound identifier CAS No. 1393717-46-8, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This compound, derived from the broader class of ranolazine analogs, exhibits unique pharmacological properties that make it a subject of intense study in the context of cardiovascular and metabolic disorders.

The molecular structure of m-Ranolazine is meticulously designed to interact with specific biological targets, primarily focusing on the inhibition of certain ion channels and enzymes that play a crucial role in cardiac function and energy metabolism. This interaction is not only pivotal for its potential therapeutic applications but also for understanding the underlying mechanisms of various cardiovascular conditions.

Recent advancements in the study of m-Ranolazine have highlighted its potential in managing conditions such as chronic heart failure and angina pectoris. The compound's ability to modulate cellular energy metabolism by preferentially targeting the late sodium current (If) in cardiac myocytes has been a focal point of research. This mechanism distinguishes it from traditional antianginal agents, which often have broader effects on multiple ion channels, potentially leading to side effects.

One of the most compelling aspects of m-Ranolazine is its favorable pharmacokinetic profile. Unlike some conventional medications that require frequent dosing due to short half-lives, m-Ranolazine has been observed to exhibit a longer duration of action, allowing for once-daily administration. This attribute enhances patient compliance and convenience, making it an attractive candidate for long-term therapeutic regimens.

The synthesis and characterization of CAS No. 1393717-46-8 have been refined through cutting-edge techniques in organic chemistry and spectroscopic analysis. The process involves multi-step reactions that ensure high purity and yield, critical factors for pharmaceutical-grade compounds. Advanced analytical methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) are employed to verify the structural integrity and chemical purity of the final product.

In clinical trials, m-Ranolazine has demonstrated promising results in improving exercise tolerance and reducing symptoms associated with cardiovascular disorders. Its efficacy in patients with chronic heart failure has been particularly noteworthy, where it has shown the ability to enhance myocardial oxygen supply while minimizing myocardial oxygen demand. This dual action is essential for managing conditions where both oxygen supply and demand are often impaired.

The development of novel drug candidates like m-Ranolazine is not without challenges. One significant hurdle is the optimization of drug delivery systems to enhance bioavailability and reduce potential toxicity. Researchers are exploring various formulations, including nanoparticles and liposomes, which can encapsulate the active compound and target specific tissues or cells more effectively.

The regulatory landscape for approving new pharmaceuticals also poses challenges for compounds like m-Ranolazine. Rigorous testing is required to ensure safety and efficacy before they can be approved for clinical use. This involves comprehensive preclinical studies followed by large-scale clinical trials conducted across multiple populations globally.

The future prospects for m-Ranolazine are promising, with ongoing research exploring its potential applications beyond cardiovascular disorders. Preliminary studies suggest that it may have therapeutic benefits in managing metabolic syndromes and even certain types of neurodegenerative diseases. These findings open up new avenues for further investigation and development.

The collaboration between academic institutions, pharmaceutical companies, and regulatory bodies is essential for advancing the development of compounds like CAS No. 1393717-46-8. Such partnerships facilitate knowledge sharing, resource allocation, and regulatory approvals, all of which are critical for bringing new therapies to market efficiently.

In conclusion, m-Ranolazine represents a significant advancement in the treatment of cardiovascular disorders due to its unique pharmacological properties and favorable pharmacokinetic profile. The ongoing research into its mechanisms of action, synthesis methods, and potential therapeutic applications underscores its importance as a subject of scientific inquiry in modern medicine.

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